![molecular formula C17H21N3O B7492376 [3-(1H-benzimidazol-2-yl)piperidin-1-yl]-cyclobutylmethanone](/img/structure/B7492376.png)
[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-cyclobutylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-cyclobutylmethanone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the benzimidazole family and has been studied for its ability to modulate various biological processes.
Mechanism of Action
The mechanism of action of [3-(1H-benzimidazol-2-yl)piperidin-1-yl]-cyclobutylmethanone involves the modulation of various biological processes. Studies have shown that this compound can inhibit the activity of certain enzymes and receptors, leading to the inhibition of cancer cell growth and the reduction of inflammation. Additionally, [3-(1H-benzimidazol-2-yl)piperidin-1-yl]-cyclobutylmethanone has been shown to induce apoptosis in cancer cells through the activation of caspase enzymes.
Biochemical and Physiological Effects:
Studies have shown that [3-(1H-benzimidazol-2-yl)piperidin-1-yl]-cyclobutylmethanone has various biochemical and physiological effects. This compound has been shown to inhibit the activity of certain enzymes and receptors, leading to the inhibition of cancer cell growth and the reduction of inflammation. Additionally, [3-(1H-benzimidazol-2-yl)piperidin-1-yl]-cyclobutylmethanone has been shown to induce apoptosis in cancer cells through the activation of caspase enzymes.
Advantages and Limitations for Lab Experiments
One of the main advantages of [3-(1H-benzimidazol-2-yl)piperidin-1-yl]-cyclobutylmethanone is its potential use in cancer treatment and the treatment of autoimmune diseases. Additionally, this compound has been shown to have low toxicity and high selectivity for cancer cells. However, one of the limitations of [3-(1H-benzimidazol-2-yl)piperidin-1-yl]-cyclobutylmethanone is its limited solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of [3-(1H-benzimidazol-2-yl)piperidin-1-yl]-cyclobutylmethanone. One area of research is the development of more efficient synthesis methods to increase the yield of this compound. Additionally, further studies are needed to elucidate the mechanism of action of [3-(1H-benzimidazol-2-yl)piperidin-1-yl]-cyclobutylmethanone and its potential use in cancer treatment and the treatment of autoimmune diseases. Finally, the development of more soluble formulations of this compound could increase its potential use in vivo.
Synthesis Methods
The synthesis of [3-(1H-benzimidazol-2-yl)piperidin-1-yl]-cyclobutylmethanone involves the reaction of 1-(2-bromoethyl)-4-(1H-benzimidazol-2-yl)piperidine with cyclobutanone in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism to yield the final product. This synthesis method has been optimized to provide high yields of pure [3-(1H-benzimidazol-2-yl)piperidin-1-yl]-cyclobutylmethanone.
Scientific Research Applications
[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-cyclobutylmethanone has been studied for its potential therapeutic applications in various biological processes. One of the main areas of research has been in the field of cancer treatment. Studies have shown that this compound has the ability to inhibit the growth of cancer cells and induce apoptosis. Additionally, [3-(1H-benzimidazol-2-yl)piperidin-1-yl]-cyclobutylmethanone has been studied for its anti-inflammatory properties and its potential use in the treatment of autoimmune diseases.
properties
IUPAC Name |
[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-cyclobutylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O/c21-17(12-5-3-6-12)20-10-4-7-13(11-20)16-18-14-8-1-2-9-15(14)19-16/h1-2,8-9,12-13H,3-7,10-11H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMYCOPBESKNDNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCCC(C2)C3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

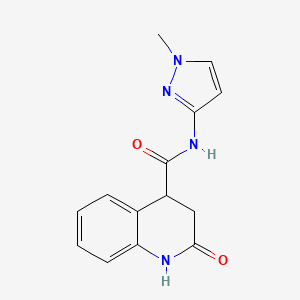

![Cyclobutyl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7492302.png)
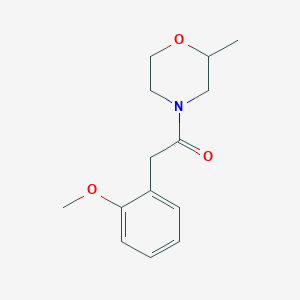
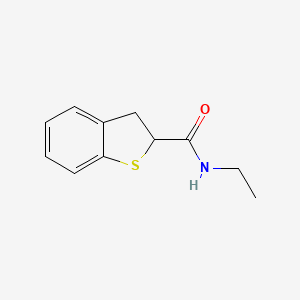
![Cyclopropyl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7492321.png)
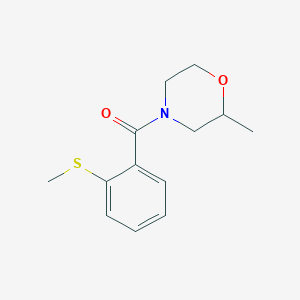
methanone](/img/structure/B7492339.png)
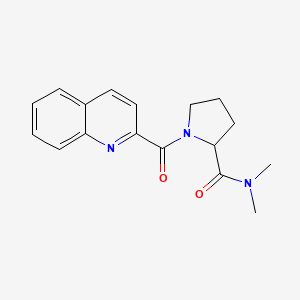
![N,N-dimethyl-1-[2-(2-methylphenyl)acetyl]pyrrolidine-2-carboxamide](/img/structure/B7492353.png)

![(2-Methylmorpholin-4-yl)-[4-(methylsulfanylmethyl)phenyl]methanone](/img/structure/B7492361.png)
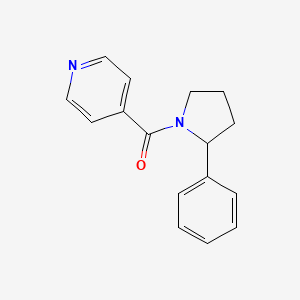
![[4-(3,5-Dimethylpyrazol-1-yl)phenyl]-(2-methylmorpholin-4-yl)methanone](/img/structure/B7492378.png)